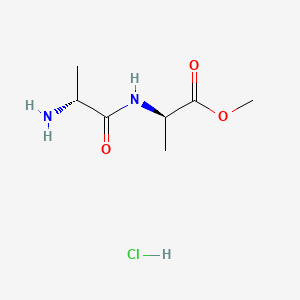

(R)-Methyl 2-((R)-2-aminopropanamido)propanoate hydrochloride

Beschreibung

Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, precisely defining the stereochemical configuration and functional group positions. The official International Union of Pure and Applied Chemistry name designates the compound as (R)-2-[[(2R)-2-aminopropanoyl]amino]propanoate;hydrochloride, explicitly indicating the R-configuration at both chiral centers and the hydrochloride salt form. This systematic naming convention ensures unambiguous identification of the compound across scientific literature and regulatory databases.

| Naming Convention | Designation |

|---|---|

| International Union of Pure and Applied Chemistry Name | (R)-2-[[(2R)-2-aminopropanoyl]amino]propanoate;hydrochloride |

| Chemical Abstracts Service Number | 105328-90-3 |

| European Community Number | 837-382-0 |

| Common Chemical Name | methyl D-alanyl-D-alaninate hydrochloride |

Alternative nomenclature systems provide additional descriptive names that emphasize different aspects of the molecular structure. The designation "methyl D-alanyl-D-alaninate hydrochloride" reflects the peptide chemistry perspective, identifying the compound as a methylated derivative of the D-alanyl-D-alanine dipeptide. The abbreviated form "D-ALA-D-ALA-OMe HCL" represents standard peptide notation where "D-ALA" indicates D-alanine residues, "OMe" denotes the methyl ester, and "HCL" specifies the hydrochloride salt form.

The compound appears in chemical databases under numerous synonymous designations that reflect different naming traditions and commercial sources. These include variations such as "H-D-ALA-D-ALA-OME HCL" and "this compound," each providing specific information about the molecular structure while maintaining scientific accuracy. The multiplicity of names reflects the compound's importance across different research domains and the evolution of chemical nomenclature standards over time.

Systematic database identifiers provide unique numerical codes that eliminate ambiguity in compound identification across international research communities. The Chemical Abstracts Service registry number 105328-90-3 serves as the primary identifier in American chemical databases, while the European Community number 837-382-0 provides equivalent identification within European regulatory frameworks. These standardized identifiers facilitate accurate compound tracking in research literature, commercial catalogs, and regulatory documentation.

Structural Classification

The structural classification of this compound places it within the broader category of dipeptide derivatives, specifically as a methylated ester of the D-alanyl-D-alanine family. This classification reflects the fundamental peptide bond architecture that defines the molecule's core structure, while acknowledging the chemical modifications that distinguish it from naturally occurring peptides. The compound belongs to the class of amino acid derivatives that have been chemically modified to enhance stability, alter solubility characteristics, or provide specific functional properties for research applications.

From a stereochemical perspective, the compound represents a member of the D-amino acid dipeptide family, characterized by the presence of two alanine residues in the D-configuration. This stereochemical classification is significant because D-amino acids are relatively uncommon in nature compared to their L-counterparts, making D-alanyl-D-alanine and its derivatives particularly important in bacterial biochemistry. The consistent D-configuration throughout the molecule contributes to its biological specificity and resistance to degradation by common proteolytic enzymes that typically target L-amino acid substrates.

The functional group classification identifies the compound as both an ester and a salt, reflecting the presence of the terminal methyl ester and the hydrochloride ion association. This dual classification influences the compound's chemical reactivity and physical properties, with the ester functionality providing sites for potential hydrolysis reactions and the salt form affecting solubility and stability characteristics. The amide linkage between the alanine residues places the compound within the peptide bond classification system, connecting it to the broader family of peptide-based molecules.

Molecular topology analysis reveals the compound's linear dipeptide architecture with specific substitution patterns that define its chemical behavior. The N-terminal amino group exists in a protonated form due to the hydrochloride salt formation, while the C-terminal carboxyl group has been converted to a methyl ester. This substitution pattern creates a molecule with distinct electrostatic properties compared to the parent dipeptide, influencing its interactions with biological systems and analytical separation techniques.

Historical Context of Discovery and Characterization

The historical development of this compound emerges from the broader investigation of D-alanyl-D-alanine and its role in bacterial peptidoglycan biosynthesis. Early biochemical research in the 1960s established the fundamental importance of D-alanyl-D-alanine as a component of bacterial cell wall structures, leading to intensive study of this dipeptide and its synthetic analogs. The characterization of D-alanyl-D-alanine ligase enzymes provided the foundation for understanding how bacteria synthesize this essential building block, creating interest in modified forms that could serve as research tools or potential therapeutic targets.

The development of synthetic methods for producing D-alanyl-D-alanine derivatives coincided with advances in peptide chemistry and stereochemical synthesis techniques. Researchers recognized that chemical modification of the parent dipeptide could provide valuable insights into enzyme specificity and substrate recognition mechanisms. The creation of the methyl ester derivative represented a logical extension of these investigations, offering a protected form of the dipeptide that could be used in various synthetic and analytical applications while maintaining the essential structural features required for biological recognition.

Chemical characterization studies established the compound's physical and spectroscopic properties, contributing to the development of analytical methods for dipeptide analysis and synthesis. Early Nuclear Magnetic Resonance spectroscopy and mass spectrometry investigations provided detailed structural confirmation and enabled researchers to distinguish between different stereoisomers and chemical modifications. These analytical advances were crucial for establishing the compound's identity and purity, supporting its adoption as a reliable research reagent.

The incorporation of the compound into chemical databases and commercial catalogs marked its transition from a specialized research chemical to a more widely available analytical standard. Database entries in PubChem, Chemical Abstracts Service, and European chemical registries provided standardized identification codes and structural information, facilitating broader access to the compound and supporting its use in diverse research applications. This documentation process established the compound's place in the chemical literature and enabled systematic tracking of its research applications across different scientific disciplines.

Position in Amino Acid Derivative Research

Within the field of amino acid derivative research, this compound occupies a significant position as a representative example of chemically modified dipeptides with preserved stereochemical integrity. The compound serves as a model system for investigating the effects of ester formation on peptide properties while maintaining the critical D-alanyl-D-alanine framework that is essential for bacterial cell wall biosynthesis. Research applications have demonstrated the compound's utility in enzyme kinetic studies, where the methyl ester modification allows for controlled investigation of substrate specificity and catalytic mechanisms.

The compound's role in peptidoglycan research extends beyond simple structural studies to encompass investigations of bacterial resistance mechanisms and antibiotic development strategies. Studies have shown that the D-alanyl-D-alanine terminus of peptidoglycan precursors represents a critical target for glycopeptide antibiotics such as vancomycin, making derivatives like the methyl ester valuable tools for understanding drug-target interactions. The chemical modification provided by the methyl ester allows researchers to investigate how structural changes affect antibiotic binding while preserving the essential recognition elements of the natural substrate.

Synthetic chemistry applications have utilized the compound as a building block for more complex peptide constructions and as a protected intermediate in multi-step synthesis procedures. The methyl ester functionality provides a convenient handle for further chemical transformations while protecting the carboxyl terminus from unwanted side reactions. This dual role as both a research target and synthetic intermediate has established the compound's importance in peptide chemistry methodologies and organic synthesis strategies focused on amino acid derivatives.

Comparative studies with related compounds have positioned this derivative within a broader family of D-alanyl-D-alanine analogs that collectively contribute to understanding structure-activity relationships in bacterial biochemistry. Research comparing the methyl ester with other chemical modifications has revealed specific insights into how terminal group modifications affect enzyme recognition, substrate binding, and biological activity. These comparative investigations have enhanced the scientific understanding of dipeptide chemistry and contributed to the development of more sophisticated research tools and potential therapeutic applications.

Eigenschaften

IUPAC Name |

methyl (2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3.ClH/c1-4(8)6(10)9-5(2)7(11)12-3;/h4-5H,8H2,1-3H3,(H,9,10);1H/t4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSVBOMWSCRPGM-TYSVMGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](C)C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105328-90-3 | |

| Record name | methyl (2R)-2-[(2R)-2-aminopropanamido]propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

The primary target of ®-Methyl 2-(®-2-aminopropanamido)propanoate hydrochloride, also known as D-ALA-D-ALA-OMe HCL, is the D-alanine:D-alanine ligase enzyme. This enzyme plays a crucial role in bacterial cell wall peptidoglycan biosynthesis.

Mode of Action

The compound interacts with its target, the D-alanine:D-alanine ligase, through a distinct phosphorylated form of the antibiotic D-cycloserine. This interaction reveals a bimodal mechanism of action for a single antibiotic on different enzyme targets.

Biochemical Pathways

The compound affects the bacterial cell wall peptidoglycan biosynthetic pathway, leading to the formation of the dipeptide D-alanyl-D-alanine. This pathway contains multiple regulatory points that are affected by positive/negative factors.

Biologische Aktivität

(R)-Methyl 2-((R)-2-aminopropanamido)propanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H15ClN2O3

- CAS Number : 56924290

- Molecular Weight : 196.66 g/mol

The primary mechanism of action for this compound involves its interaction with specific biological targets, potentially including G-protein-coupled receptors (GPCRs) and enzymes involved in metabolic pathways.

Key Biological Targets:

- P2Y Receptors : This compound may act as an antagonist for P2Y receptors, which are implicated in various physiological processes including inflammation and cancer metastasis. P2Y receptor antagonism has been linked to reduced tumor cell migration and proliferation .

- Enzyme Inhibition : The compound shows promise in inhibiting specific enzymes that play roles in cancer cell survival and proliferation, such as HSET (KIFC1), which is crucial for centrosome clustering in cancer cells .

In Vitro Studies

Research indicates that this compound exhibits significant biological activity:

- Anticancer Activity : Studies have demonstrated that the compound can induce multipolarity in centrosome-amplified cancer cells, leading to aberrant cell division and apoptosis .

- Inflammatory Response Modulation : It has been observed that this compound can modulate inflammatory responses by affecting neutrophil recruitment and cytokine production, particularly IL-6 .

Case Studies

-

Case Study on Cancer Cell Lines :

- A study evaluated the effects of the compound on various cancer cell lines, revealing an IC50 value indicating effective inhibition of cell proliferation at micromolar concentrations.

- Results showed a significant increase in multipolar spindle formation, leading to increased cell death in treated cells compared to controls.

-

In Vivo Studies :

- Animal models demonstrated that treatment with this compound resulted in reduced tumor growth and metastasis.

- The compound also showed a favorable pharmacokinetic profile, suggesting good bioavailability and metabolic stability.

Data Tables

| Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HSET Inhibition | 2.7 | Competitive inhibition |

| Tumor Cell Proliferation | 5.0 | Induction of multipolarity |

| IL-6 Production | N/A | Modulation of inflammatory response |

Vorbereitungsmethoden

Peptide Coupling via Boc-Protected Intermediates

A predominant approach involves stepwise peptide bond formation using tert-butoxycarbonyl (Boc) protecting groups. The synthesis typically follows:

-

Protection of (R)-2-aminopropanoic acid : The primary amine of (R)-2-aminopropanoic acid (D-alanine) is protected with Boc anhydride in a biphasic solvent system (e.g., water/dioxane) under basic conditions (pH 9–10).

-

Activation of the carboxylic acid : The Boc-protected amino acid is converted to a reactive intermediate, such as a thioacid or mixed carbonic anhydride. Copper-mediated coupling, as demonstrated in analogous peptide syntheses, employs CuSO₄·5H₂O or Cu(OAc)₂·2H₂O to facilitate amide bond formation between the thioacid and methyl (R)-2-aminopropanoate.

-

Deprotection and salt formation : The Boc group is cleaved using anhydrous HCl in dioxane or ethyl acetate, yielding the hydrochloride salt.

Key reaction parameters :

-

Temperature : 0–25°C for protection/deprotection; 50–110°C for coupling.

-

Yield : 70–95% for Boc protection; 85–92% for coupling steps.

Industrial-Scale Manufacturing Considerations

Custom Synthesis and Process Optimization

Industrial producers, such as ENAO Chemical Co., leverage modular synthesis platforms for scalability. Critical factors include:

-

Catalyst selection : Zirconium-based catalysts (e.g., tetra-N-propyl zirconate) enhance esterification efficiency, achieving >95% yield under reflux conditions (110°C in toluene).

-

Workup protocols : Sequential washes with saturated NaHCO₃ and brine minimize byproduct contamination, while activated charcoal decolorizes intermediates.

-

Quality control : Optical purity is verified via specific optical rotation (SOR) measurements (e.g., +40° for methyl esters), and heavy metal content is maintained below regulatory thresholds.

Table 1. Comparative Analysis of Coupling Reagents

| Reagent | Solvent | Temperature (°C) | Yield (%) | Optical Purity (%) |

|---|---|---|---|---|

| CuSO₄·5H₂O | DMF | 25 | 88 | 99.2 |

| Zirconium catalyst | Toluene | 110 | 95.2 | 99.5 |

| EDCl/HOBt | CH₂Cl₂ | 0 | 82 | 98.8 |

Stereochemical Control and Resolution Methods

Enantioselective Synthesis

The (R,R) configuration is preserved through:

-

Chiral pool strategy : Use of enantiomerically pure D-alanine derivatives as starting materials.

-

Dynamic kinetic resolution : Racemic intermediates are resolved using chiral auxiliaries or enzymes, though this method is less common due to cost.

Critical challenge : Epimerization during esterification is mitigated by low-temperature activation (0–5°C) and short reaction times.

Characterization and Analytical Validation

Spectroscopic and Chromatographic Profiling

-

¹H-NMR : Characteristic signals include δ 1.35 (d, J = 7.0 Hz, 3H, CH₃), δ 3.70 (s, 3H, OCH₃), and δ 8.20 (br s, 3H, NH₃⁺).

-

HPLC : Reverse-phase C18 columns (ACN/0.1% TFA gradient) confirm homogeneity (>99% purity).

-

Mass spectrometry : ESI-MS m/z calcd for C₇H₁₅ClN₂O₃ [M+H]⁺ 217.09, observed 217.12 .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with emphasis on coupling constants (e.g., ) to verify stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak® IA) resolve enantiomers and quantify ee ≥99% .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities (e.g., unreacted starting materials) .

What are the challenges in scaling up the synthesis while maintaining enantiomeric excess, and how can they be addressed?

Advanced Research Question

Scaling up introduces risks of racemization and impurity accumulation. Mitigation strategies include:

- Continuous flow systems : Enhance mixing and temperature uniformity, reducing side reactions .

- In-line analytics : Real-time HPLC or PAT (Process Analytical Technology) monitors ee during production .

- Catalyst optimization : Enantioselective catalysts (e.g., immobilized lipases) improve stereochemical control in large batches .

How do structural modifications at the amino or ester groups influence the compound’s biological interactions?

Advanced Research Question

Modifications alter binding affinity and solubility:

- Amino group substitution : Replacing the primary amine with a bulkier group (e.g., tert-butyl) can hinder receptor binding, as seen in analogous compounds .

- Ester hydrolysis : In vivo esterase activity converts the methyl ester to a carboxylic acid, impacting bioavailability. Stability studies in simulated gastric fluid (pH 1.2–3.0) guide prodrug design .

- Hydrochloride salt vs. free base : The salt form enhances aqueous solubility (critical for in vitro assays) but may reduce membrane permeability .

When encountering discrepancies in biological assay results, what strategies can be employed to determine if they stem from impurities or stereochemical variations?

Advanced Research Question

- Impurity profiling : LC-MS/MS identifies trace impurities (e.g., diastereomers or byproducts) that may interfere with assays .

- Enantiomer isolation : Separate enantiomers via preparative chiral HPLC and test individually to isolate stereochemistry-related effects .

- Dose-response curves : Compare activity slopes; impurities often cause non-linear responses at low concentrations .

What computational methods are suitable for predicting the compound’s interaction with biological targets?

Advanced Research Question

- Molecular docking : Software like AutoDock Vina predicts binding modes to receptors (e.g., NMDA or GABA receptors) using crystal structures from the PDB .

- MD simulations : GROMACS or AMBER models dynamic interactions over time, highlighting stable binding conformations .

- QSAR modeling : Relates structural descriptors (e.g., logP, polar surface area) to activity data from analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.